a-Bromobenzenepentanoic acid ethyl ester

Description

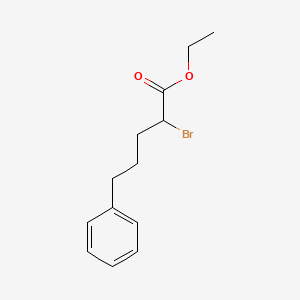

α-Bromobenzenepentanoic acid ethyl ester (Ethyl α-bromophenylacetate) is a brominated aromatic ester characterized by a phenyl group attached to a carboxylic acid chain, where the α-carbon (adjacent to the carbonyl group) is substituted with a bromine atom. The compound is esterified with ethanol, resulting in the structural formula C₆H₅-CH(Br)-COOCH₂CH₃ (based on phenylacetic acid derivatives described in and ). While the term "benzenepentanoic acid" suggests a five-carbon chain, available evidence primarily references shorter-chain analogs (e.g., phenylacetic acid derivatives). This discrepancy may arise from nomenclature variations. The compound is utilized in organic synthesis, particularly in nucleophilic substitution reactions, due to the reactivity of the α-bromine atom .

Properties

Molecular Formula |

C13H17BrO2 |

|---|---|

Molecular Weight |

285.18 g/mol |

IUPAC Name |

ethyl 2-bromo-5-phenylpentanoate |

InChI |

InChI=1S/C13H17BrO2/c1-2-16-13(15)12(14)10-6-9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3 |

InChI Key |

DAVVWEYHNYSFCP-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(CCCC1=CC=CC=C1)Br |

Canonical SMILES |

CCOC(=O)C(CCCC1=CC=CC=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Aromatic Esters

Brominated aromatic esters differ in substituent positions, chain lengths, and functional groups, significantly impacting their physical properties and reactivity.

Table 1: Key Properties of Brominated Aromatic Esters

Key Findings :

- Substituent Position : Ortho-substituted bromine (e.g., Ethyl 2-bromophenylacetate) may introduce steric hindrance, reducing reactivity compared to para-substituted analogs .

- Reactivity : α-Bromo esters (e.g., Ethyl α-bromophenylacetate) are highly reactive in nucleophilic substitutions, making them valuable intermediates in pharmaceuticals and agrochemicals .

Unsaturated Brominated Esters

Unsaturated esters with bromine substituents exhibit distinct reactivity due to conjugation effects.

Ethyl (E)-4-bromo-3-methylbut-2-enoate

- Structure : C₇H₁₁BrO₂, featuring a conjugated double bond and methyl group at the β-position.

- Properties : The unsaturated backbone enhances electrophilicity, favoring addition reactions. The bromine atom at the δ-position stabilizes the intermediate during cyclization .

- Comparison : Unlike aromatic analogs, this compound’s reactivity is dominated by alkene participation rather than aromatic ring effects .

Aliphatic Esters with Bromine

Aliphatic brominated esters, such as 1-Bromo-2-ethylbutane (C₆H₁₁Br), exhibit lower molecular complexity compared to aromatic derivatives.

Non-Brominated Aliphatic Esters

Simple aliphatic esters like propionic acid ethyl ester (C₅H₁₀O₂) and butyric acid ethyl ester (C₆H₁₂O₂) are volatile compounds used in flavors and fragrances. highlights their role as electrolyte additives in lithium-ion batteries, where they improve thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.